EN300-27203290

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

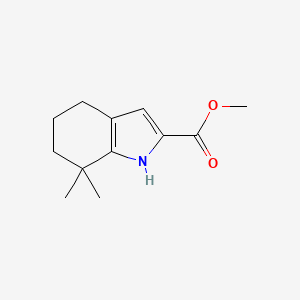

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol se han investigado por su potencial antiviral. Por ejemplo:

- 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo demostró actividad inhibitoria contra el virus de la influenza A con una IC50 de 7,53 μmol/L .

- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .

Actividad antituberculosa

Dada la importancia de encontrar nuevos agentes antituberculosos, sería conveniente explorar si este compuesto exhibe actividad contra Mycobacterium tuberculosis.

En resumen, el 7,7-dimetil-4,5,6,7-tetrahidro-1H-indol-2-carboxilato de metilo es prometedor en varios campos, y futuras investigaciones pueden descubrir aplicaciones adicionales. Los investigadores deben explorar su potencial en el desarrollo de fármacos, considerando su estructura única y sus actividades biológicas . Si necesita información más detallada o tiene otras preguntas, ¡no dude en preguntar! 😊

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic

Actividad Biológica

Methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 2120341-46-8) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molar Mass | 207.27 g/mol |

| Density | 1.085 g/cm³ (predicted) |

| Boiling Point | 353.0 °C (predicted) |

| pKa | 16.24 (predicted) |

The biological activity of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is primarily attributed to its structural similarity to other indole derivatives, which have been shown to exhibit various pharmacological effects. Indole-based compounds often interact with multiple biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

Cytotoxicity and Cancer Research

The cytotoxic effects of indole derivatives have been extensively studied in various cancer cell lines. Compounds structurally related to methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have shown selective cytotoxicity against tumor cells while sparing normal cells. For example, certain indole derivatives demonstrated IC50 values indicating effective inhibition of tumor cell proliferation with minimal cytotoxicity towards healthy cells .

A notable case study involved the evaluation of indole derivatives against pediatric brain tumor cells (KNS42), where some compounds exhibited IC50 values around 0.84 μM for viability inhibition . This underscores the potential application of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in targeted cancer therapies.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of methyl 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogs:

Propiedades

IUPAC Name |

methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)6-4-5-8-7-9(11(14)15-3)13-10(8)12/h7,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYCGERJRDHPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1NC(=C2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.